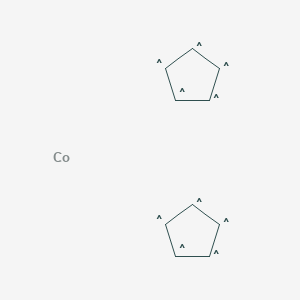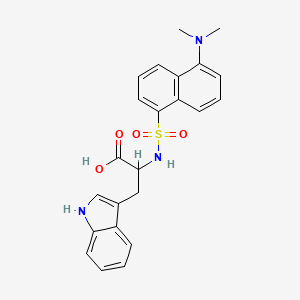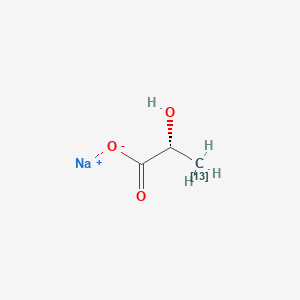
sodium;(2R)-2-hydroxy(313C)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(2R)-2-hydroxy(313C)propanoate, commonly known as sodium propionate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. This compound is widely used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium propionate is typically synthesized by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C2H5COOH+NaOH→C2H5COONa+H2O
This reaction is carried out under mild conditions, usually at room temperature .
Industrial Production Methods
In industrial settings, sodium propionate is produced by neutralizing propionic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The resulting solution is then evaporated to obtain crystalline sodium propionate .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium propionate undergoes several types of chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Corresponding metal propionates.
Wissenschaftliche Forschungsanwendungen
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture media to inhibit bacterial growth.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Used as a preservative in food products, cosmetics, and pharmaceuticals
Wirkmechanismus
The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of bacteria and fungi, leading to their inability to reproduce and survive. This is particularly effective in acidic environments, where the undissociated form of propionic acid can penetrate microbial cell membranes and interfere with intracellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.
Potassium propionate: Also used as a preservative with similar properties.
Uniqueness
Sodium propionate is unique in its high solubility in water and its effectiveness at lower concentrations compared to calcium and potassium propionates. This makes it particularly suitable for use in liquid formulations and applications where rapid dissolution is required .
Eigenschaften
Molekularformel |
C3H5NaO3 |
|---|---|
Molekulargewicht |
113.05 g/mol |
IUPAC-Name |
sodium;(2R)-2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1; |
InChI-Schlüssel |
NGSFWBMYFKHRBD-MDBPNCOTSA-M |
Isomerische SMILES |
[13CH3][C@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


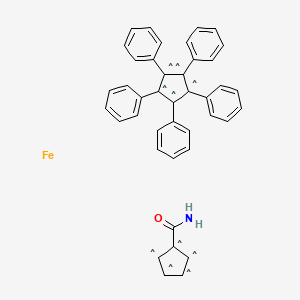

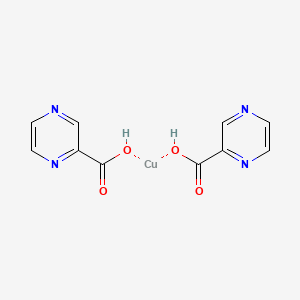





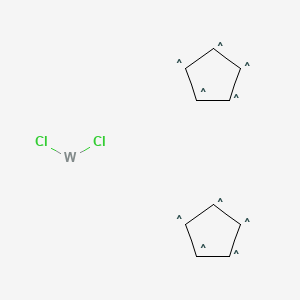
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


